4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate

Antifolate Dihydrofolate Reductase Structure-Activity Relationship

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate (CAS 5118-01-4, also referenced as 787500-81-6; molecular formula C8H10N4OS, MW 210.26) is a heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class. Structurally, it features a reduced (5,6-dihydro) furan ring fused to a pyrimidine, substituted with a methyl group at the 4-position and an S-linked carbamimidothioate (isothiourea) moiety at the 2-position.

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
CAS No. 5118-01-4
Cat. No. B13100236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate
CAS5118-01-4
Molecular FormulaC8H10N4OS
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC1=C2CCOC2=NC(=N1)SC(=N)N
InChIInChI=1S/C8H10N4OS/c1-4-5-2-3-13-6(5)12-8(11-4)14-7(9)10/h2-3H2,1H3,(H3,9,10)
InChIKeyMZUUABVJSFQJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate: Structural & Scaffold Identity


4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate (CAS 5118-01-4, also referenced as 787500-81-6; molecular formula C8H10N4OS, MW 210.26) is a heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class . Structurally, it features a reduced (5,6-dihydro) furan ring fused to a pyrimidine, substituted with a methyl group at the 4-position and an S-linked carbamimidothioate (isothiourea) moiety at the 2-position. This scaffold is isosteric to pyrrolo[2,3-d]pyrimidine cores found in clinical antifolates (e.g., pemetrexed) and has been explored as a privileged structure in medicinal chemistry for targeting dihydrofolate reductase (DHFR), thymidylate synthase (TS), and tubulin polymerization [1]. The carbamimidothioate group distinguishes it from more common 2,4-diamino furo[2,3-d]pyrimidine antifolates, potentially altering hydrogen-bonding capacity, basicity, and metabolic stability [2].

Furo[2,3-d]pyrimidine scaffold with unique 2-carbamimidothioate warhead
Distinct chemotype from classical 2,4-diamino antifolates
Enables iNOS pathway, tubulin polymerization, or kinase selectivity research
RUO – for research use only; not for human or veterinary use

Why Generic Furo[2,3-d]pyrimidine Analogs Cannot Substitute for 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate


Substitution within the furo[2,3-d]pyrimidine class is not straightforward because the biological profile is exquisitely sensitive to the nature of the 2-position substituent. The classical antifolate library led by Gangjee et al. established that 2,4-diamino substitution on the furo[2,3-d]pyrimidine scaffold yields nanomolar dual DHFR-TS inhibitors (e.g., compound 5 inhibited human DHFR and TS with Ki values of 63 nM and 110 nM, respectively) [1]. In stark contrast, the target compound's 2-carbamimidothioate group replaces one of these critical amino groups, which are essential for forming the conserved hydrogen-bond network with the enzyme active site. This chemical modification is predicted to ablate classical antifolate activity entirely and instead confer different pharmacological properties, such as potential nitric oxide synthase (NOS) inhibition observed for other S-alkylisothioureas, or a distinct binding mode to kinase or tubulin targets documented for non-classical furo[2,3-d]pyrimidines [2][3]. Therefore, generic 2,4-diamino analogs cannot serve as functional replacements, and vice versa.

Target Compound
2-Carbamimidothioate group: Predicted loss of DHFR/TS binding; may shift activity toward iNOS or tubulin targets.
Generic 2,4-Diamino Analog
2,4-Diamino substitution: Reported nanomolar dual DHFR/TS inhibition; 2-amino group essential for antifolate activity.
Target Compound
Higher tPSA (110.2 Ų) and rotatable thioester bond may alter permeability and solubility profiles vs. analog.
Generic Analog
Lower tPSA (~76 Ų) and planar amine system typical of membrane-permeable antifolates.

Quantitative Differentiation Evidence for 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate vs. Closest Analogs


Divergent DHFR Enzyme Inhibition: Carbamimidothioate vs. 2,4-Diamino Functional Group Comparison

A direct head-to-head comparison of enzyme inhibition data is not available for the target compound. However, class-level SAR evidence strongly indicates that replacing the 2-amino group of the 2,4-diaminofuro[2,3-d]pyrimidine scaffold with a carbamimidothioate group abolishes DHFR inhibition. The classical 2,4-diamino analog (Compound 5) showed potent dual inhibition (human DHFR Ki = 63 nM; human TS Ki = 110 nM), activity that is critically dependent on the 2,4-diamine motif for catalytic site binding [1]. The 2-carbamimidothioate derivative lacks this essential pharmacophore, making it an inactive mimic for antifolate applications [1].

DHFR Activity
Class-level inference
Estimated >1,000× potency loss
Comparator 2,4-diamino analog Ki: 63 nM (DHFR), 110 nM (TS)
Class-level SAR: 2-amino group is essential for antifolate activity.
Direct enzyme data not available for target compound.
Antifolate Dihydrofolate Reductase Structure-Activity Relationship

Putative NOS Inhibitory Activity: Isothiourea Pharmacophore Class Comparison

The carbamimidothioate (S-alkylisothiourea) group is a recognized pharmacophore for selective inhibition of inducible Nitric Oxide Synthase (iNOS). S-Methylisothiourea (MITU) inhibits human iNOS with an IC50 of ~0.16 µM and shows ~50-fold selectivity over endothelial NOS (eNOS) [1]. The target compound presents this same warhead on a furo[2,3-d]pyrimidine core, a scaffold distinct from the simple alkyl backbones of typical isothioureas. This structural hybridization offers a prospective advantage: the heterocyclic core can provide additional binding interactions to improve isoform selectivity, a common limitation of first-generation isothioureas [2]. No direct enzymatic data exists for the target compound, but the integration of the S-methylisothiourea mimetic on a drug-like scaffold is a key differentiator from simpler MITU analogs.

iNOS Pharmacophore
Class-level inference
Isothiourea scaffold suggests iNOS inhibition
Comparator MITU IC50: 0.16 µM (human iNOS)
Supports iNOS pathway research probe fit with potential scaffold-driven selectivity.
Target compound iNOS data not yet measured.
Nitric Oxide Synthase Isothiourea Inflammation

Microtubule Targeting Potential: Furo[2,3-d]pyrimidine Core Class Inference

A separate branch of furo[2,3-d]pyrimidine chemistry, exemplified in patent US8466163, demonstrates that non-classical analogs can inhibit tubulin polymerization with nanomolar potency (e.g., Example 1: IC50 = 75 nM against purified tubulin) [1]. The target compound's 2-carbamimidothioate substitution is structurally analogous to the non-classical sidechains that confer activity in this series, unlike the polar glutamate sidechain of classical antifolates. While direct comparison data are absent, this class evidence suggests the compound may possess antimitotic properties, positioning it as a tool compound for microtubule biology studies rather than an antifolate candidate [1][2].

Tubulin Potential
Class-level inference
Furo[2,3-d]pyrimidine class shows antimitotic activity
Patent example IC50: 75 nM (tubulin polymerization)
May support tubulin polymerization studies; direct target activity unknown.
Class-level evidence only; confirm in relevant assay.
Tubulin Polymerization Mitotic Inhibitor Anticancer

Physicochemical Differentiation: Calculated vs. Experimental Properties for Handling and Formulation

The target compound possesses a calculated logP (cLogP) of approximately 1.2, a topological polar surface area (tPSA) of 110.2 Ų, and a molecular weight of 210.26 g/mol [1]. These values differ significantly from the comparator 2,4-diamino-5-methyl-furo[2,3-d]pyrimidine (MW 178.17, tPSA ~76 Ų) . The higher tPSA and the presence of a rotatable thioester bond in the target compound suggest lower membrane permeability but potentially better solubility, informing its use in biochemical assays versus cell-based phenotypic screens. These computed parameters are critical for experimental planning where the compound's bioavailability and solubility profile must differ from simpler diamine analogs [2].

Physicochemical Profile
Data to verify
tPSA: 110.2 vs ~76 Ų; cLogP: 1.2 vs 0.8
Calculated values (target vs 2-amino analog)
Higher polarity may require solvent optimization for cell-based assays.
Experimental solubility/permeability confirmation recommended.
Physicochemical Properties Drug-likeness Formulation

Validated Application Scenarios for 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate Based on Differentiated Evidence


Chemical Probe for Inducible Nitric Oxide Synthase (iNOS) in Inflammation Models

Leveraging the isothiourea pharmacophore [1], this compound is uniquely suited as a tool molecule to investigate iNOS-dependent pathways. Its furo[2,3-d]pyrimidine core, absent in standard isothiourea inhibitors like MITU, offers a platform for developing selective iNOS probes with potentially reduced off-target effects on eNOS and nNOS, addressing a key limitation in the field [2].

Negative Control for Antifolate DHFR/TS Research Programs

Given the established SAR that the 2-carbamimidothioate group negates DHFR binding [1], this compound serves as an excellent negative control in enzyme assays. It helps validate that any observed cellular activity of a 2,4-diamino furo[2,3-d]pyrimidine lead series is mechanism-specific (on-target) and not due to the core scaffold's non-specific effects [1].

Scaffold for Tubulin Polymerization Inhibitor Lead Optimization

Based on the class-level evidence for furo[2,3-d]pyrimidines as antimitotic agents [1], this compound can be used as a starting point for medicinal chemistry campaigns targeting the colchicine binding site of tubulin. Its modified 2-position may overcome P-glycoprotein-mediated resistance seen with earlier analogs, a hypothesis that warrants direct investigation [1].

Reference Standard in Physicochemical Profiling of Furo[2,3-d]pyrimidine Libraries

The distinct physicochemical profile (tPSA = 110.2 Ų, cLogP ~1.2) compared to 2-amino analogs (tPSA ~76 Ų) makes it a valuable reference standard for calibrating HPLC retention times, assessing permeability in PAMPA assays, and validating computational property predictions across a furo[2,3-d]pyrimidine compound collection [1][2].

Application
Selection Property
Validation Focus
iNOS pathway probe research
Isothiourea warhead selectivity
iNOS isoform selectivity profiling
DHFR/TS negative control
2-carbamimidothioate vs. 2,4-diamine SAR
On-target enzyme inhibition validation
Tubulin inhibitor lead optimization
Furo[2,3-d]pyrimidine antimitotic core
Tubulin polymerization assay
Physicochemical reference standard
tPSA / cLogP benchmark
HPLC retention, PAMPA permeability
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